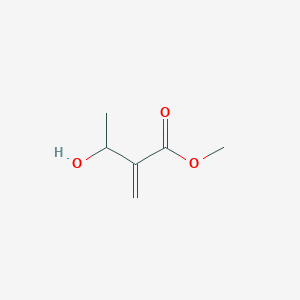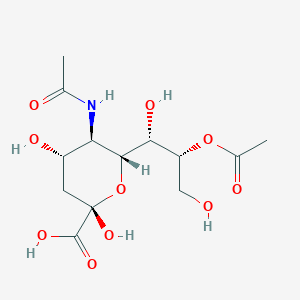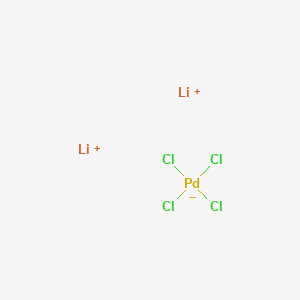
Lithium tetrachloropalladate(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium tetrachloropalladate(II) is a chemical compound with the molecular formula Cl4Pd . It acts as a catalyst in organic reactions . The compound appears as brown crystals or crystalline powder .
Molecular Structure Analysis
The molecular structure of Lithium tetrachloropalladate(II) is represented by the formula Cl4Pd . It has a molecular weight of 262.11 (anhydrous basis) .Physical And Chemical Properties Analysis
Lithium tetrachloropalladate(II) is soluble in water . It appears as brown crystals or crystalline powder . The compound has a molecular weight of 262.11 (anhydrous basis) .Wissenschaftliche Forschungsanwendungen
Catalyst in Organic Reactions
Lithium tetrachloropalladate(II): is widely used as a catalyst in various organic reactions . Its catalytic properties are essential for facilitating reactions such as cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. This compound’s ability to act as a catalyst stems from palladium’s electronic properties, which allow it to form transient complexes with reactants, thereby lowering the activation energy required for the reaction.
Synthesis of Cyclopalladated Compounds
This compound is instrumental in the synthesis of cyclopalladated compounds, which are pivotal in the development of new catalytic systems. Cyclopalladation is a process where a palladium atom is inserted into a carbon-hydrogen bond of an aromatic ring, leading to the formation of a stable organopalladium compound. These compounds have applications in catalysis, materials science, and pharmaceuticals.
Transmetallation Reactions
Lithium tetrachloropalladate(II): is used in transmetallation reactions, where the lithium atoms are exchanged with other metals . This process is crucial for creating new organometallic compounds with varied properties and potential applications in catalysis, electronic materials, and as intermediates in organic synthesis.
Research in Material Science
In material science, Lithium tetrachloropalladate(II) contributes to the research and development of new materials with unique electronic and optical properties . Its role in the formation of metal-organic frameworks and coordination polymers is significant due to the structural versatility and stability imparted by the palladium centers.
Electrochemical Studies
The electrochemical properties of Lithium tetrachloropalladate(II) make it a subject of interest in studies related to energy storage and conversion . Research in this field explores the compound’s potential use in batteries, fuel cells, and supercapacitors.
Nanotechnology Applications
Lastly, Lithium tetrachloropalladate(II) finds applications in nanotechnology, particularly in the synthesis of palladium nanoparticles . These nanoparticles have diverse applications, including in catalysis, sensors, and medicine, due to their high surface area and the unique catalytic properties of palladium at the nanoscale.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dilithium;tetrachloropalladium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Li.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYYJWVQORMAOY-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].Cl[Pd-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Li2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium tetrachloropalladate(II) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)
![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)
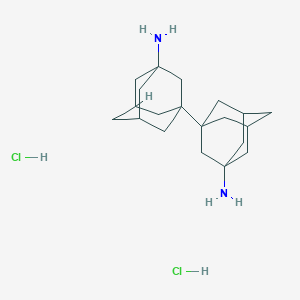

![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)

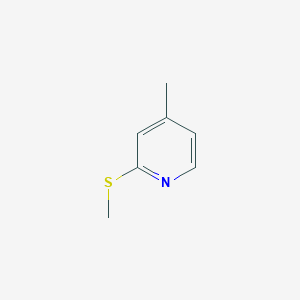
![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)




